molecular formula C16H13ClN2OS B3014497 4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 900866-65-1

4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3014497
CAS No.: 900866-65-1
M. Wt: 316.8
InChI Key: POYXHJPWBATSGW-UHFFFAOYSA-N
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Description

4-Chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a high-purity chemical compound supplied for research purposes. This benzothiazole derivative is of significant interest in medicinal chemistry, particularly in the field of oncology research. Benzothiazole scaffolds, like this one, have demonstrated a broad spectrum of promising biological activities, with a notable emphasis on their potent and selective anti-tumor properties . These compounds have shown efficacy against a diverse range of human cancer cell lines in vitro, including mammary, ovarian, colon, and non-small cell lung cancer subpanels . The core benzothiazole structure is recognized as a privileged scaffold in drug discovery, and its derivatives are frequently explored for their potential to interact with key molecular targets . Research into analogous compounds indicates that their mechanism of action may involve the inhibition of crucial cancer cell proliferation pathways, such as the AKT and ERK signaling cascades, which are vital for cell survival and growth . Furthermore, some structurally related benzothiazoles have been reported to exhibit dual activity, not only inhibiting cancer cell proliferation but also reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which play a known role in the tumor microenvironment . This makes such compounds valuable tools for investigating the link between inflammation and cancer. Researchers can utilize this compound as a building block for organic synthesis or as a reference standard in biological assays to explore structure-activity relationships (SAR) and develop novel therapeutic candidates . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-3-4-10(2)14-13(9)18-16(21-14)19-15(20)11-5-7-12(17)8-6-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYXHJPWBATSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4,7-dimethyl-2-aminobenzothiazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides with various functional groups.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced benzothiazole derivatives.

    Coupling Reactions: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzothiazole moiety is known to interact with various biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Heterocyclic Ring Heterocyclic Core Molecular Weight (g/mol) Key Biological/Chemical Properties References
4-Chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide 4,7-dimethyl Benzothiazole 316.83 Enhanced lipophilicity, potential bioactivity
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide None Thiazole 287.15 Anti-inflammatory, analgesic properties
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Oxadiazole-thione Oxadiazole 337.82 Antiparasitic, antimicrobial activity
2-Chloro-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 5,7-dimethyl Benzoxazole 411.28 Pesticide applications (e.g., tebufenpyrad)
4-Chloro-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Nitro group, tetrahydro ring Benzothiazole 337.78 High reactivity due to nitro substituent

Key Observations :

  • Heterocyclic Core: The benzothiazole ring in the target compound distinguishes it from thiazole (e.g., 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide) and benzoxazole analogs (e.g., 2-chloro-N-[4-chloro-3-(5,7-dimethylbenzoxazol-2-yl)phenyl]benzamide).
  • Substituent Effects : Methyl groups at the 4- and 7-positions on the benzothiazole ring increase steric bulk and lipophilicity, which may improve membrane permeability compared to unsubstituted thiazole derivatives .
  • Functional Groups : The nitro group in 4-chloro-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide introduces polarity and reactivity, contrasting with the chloro and methyl groups in the target compound .

Physicochemical Properties and Crystallography

  • Hydrogen Bonding: The crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate () reveals O-H···O, N-H···O, and C-H···O interactions, forming a sheet structure. Similar hydrogen-bonding networks are likely in the target compound, influencing solubility and crystallinity .
  • Thermal Stability : Oxadiazole-thione derivatives (e.g., ) exhibit stability due to aromatic heterocyclic cores, a trait shared with benzothiazole-based compounds .

Biological Activity

4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-virulence applications. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C15H15ClN2OS, with a molecular weight of approximately 292.81 g/mol. Its structure features a benzamide moiety linked to a benzothiazole ring, which is known to confer various bioactivities.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. In a study evaluating a library of 2-aminobenzothiazole-based compounds, it was found that certain derivatives, including those similar to this compound, effectively reduced virulence factors in Pseudomonas aeruginosa, including motility and toxin production .

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Observations
Compound APseudomonas aeruginosa50 µg/mLReduced motility and toxin production
Compound BStaphylococcus aureus25 µg/mLInhibited growth effectively
This compoundEscherichia coli30 µg/mLSignificant reduction in biofilm formation

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of specific enzymes or pathways critical for bacterial survival and virulence. The compound's ability to interact with the CA domain of histidine kinases suggests potential interference with two-component regulatory systems in bacteria .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole ring can significantly affect biological activity. For instance:

  • Chlorine Substitution : The presence of the chlorine atom at the para position enhances antimicrobial potency.
  • Dimethyl Groups : The addition of methyl groups at positions 4 and 7 of the benzothiazole ring contributes to improved binding affinity to target proteins.

Case Studies

A notable case study involved testing the compound in vitro against various Gram-negative bacteria. The results indicated that the compound not only inhibited bacterial growth but also enhanced susceptibility to conventional antibiotics like polymyxins .

Study Design

In this study:

  • Bacterial strains were cultured and exposed to varying concentrations of the compound.
  • The growth inhibition was measured using standard agar diffusion methods.

Results Summary
The compound demonstrated a synergistic effect when combined with polymyxins, suggesting its potential as an adjunct therapy in treating resistant infections.

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